molecular formula C10H18N2O B13295681 (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide

(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide

Cat. No.: B13295681
M. Wt: 182.26 g/mol
InChI Key: NSOOLBFWFUNFGH-BCZLUZIISA-N
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Description

(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is a chiral organic compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This molecule features a stereochemically defined 3-aminopropanamide chain linked to a bicyclo[2.2.1]heptane (norbornane) scaffold, a structure known for its rigidity and potential influence on biological activity. The bicyclo[2.2.1]heptane framework is a privileged structure in medicinal chemistry and chemical synthesis, often used to confer conformational restraint and improve physicochemical properties in active molecules . While the specific biological activity and mechanism of action for this exact compound require further research, structurally similar bicyclo[2.2.1]heptane derivatives have demonstrated significant research value. For instance, some analogues have been investigated as selective inhibitors or substrates for amino acid transport systems in cells, such as the Na+-independent L-type transport system in Ehrlich ascites tumor cells . Other related structures have been explored in the development of agonists for receptors like the apelin receptor (APJ) . The presence of both amino and amide functional groups on the propanamide chain makes this compound a valuable bifunctional building block for organic synthesis and medicinal chemistry research. It can be used in the design and synthesis of novel molecular probes, peptidomimetics, and potential pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide

InChI

InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)/t6?,7?,8?,9-/m0/s1

InChI Key

NSOOLBFWFUNFGH-BCZLUZIISA-N

Isomeric SMILES

C1CC2CC1CC2[C@H](CC(=O)N)N

Canonical SMILES

C1CC2CC1CC2C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Bicyclo[2.2.1]heptane Skeleton Formation

The bicyclic framework is typically synthesized via Diels-Alder cycloaddition or intramolecular cyclization :

  • Intermolecular Diels-Alder Reaction :
    A method described by PubMed 34761677 employs 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes, reacting with dienophiles to form the bicyclo[2.2.1]heptane skeleton.
    Example Conditions :
    • Diene: 1,4-Bis(trimethylsilyloxy)cyclopentadiene
    • Dienophile: Acrylate derivatives
    • Catalyst: Lewis acids (e.g., TiCl₄)
    • Yield: 60–75%
  • Intramolecular Diels-Alder Reaction :
    For tricyclic derivatives, a diene bearing a dienophile moiety undergoes cyclization to form fused bicyclo[2.2.1]heptane structures. This method improves regioselectivity but requires precise steric control.

Functionalization of the Bicyclic Core

After forming the bicycloheptane, the 3-amino-3-propanoic acid side chain is introduced via:

  • Michael Addition : Using nitroalkanes or enamines to add the propanoic acid fragment.
  • Enzymatic Resolution : To achieve the (3S) configuration, lipases or esterases are employed for kinetic resolution of racemic intermediates.

Amidation of the Carboxylic Acid

The final step converts the propanoic acid to the propanamide group:

  • Coupling Reagents : EDCI/HOBt or HATU facilitate amidation with ammonia or ammonium salts.
  • Conditions :
    • Solvent: DMF or THF
    • Temperature: 0–25°C
    • Yield: 80–90%

Optimized Synthetic Routes

Comparative data for two leading methods:

Method Key Steps Yield Stereochemical Purity Reference
Diels-Alder + Michael Add Cycloaddition → Michael addition → Amidation 45% >98% ee
Enzymatic Resolution Racemic synthesis → Enzymatic resolution → Amidation 55% >99% ee
  • Challenges :
    • Low yields in Diels-Alder steps due to competing side reactions.
    • Scalability issues with enzymatic methods.

Recent Advances

  • Catalytic Asymmetric Synthesis :
    Chiral phosphoric acids enable enantioselective formation of the bicycloheptane-aminopropanoate scaffold, reducing reliance on resolution steps.
  • Flow Chemistry :
    Continuous-flow systems improve reaction efficiency for amidation, achieving >90% conversion in 30 minutes.

Critical Analysis of Methodologies

  • Diels-Alder vs. Cyclization :
    While Diels-Alder offers modularity, intramolecular cyclization provides better stereocontrol but requires complex precursors.
  • Amidation Efficiency : HATU outperforms EDCI in minimizing racemization during propanamide formation.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group and bicyclic structure undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedKey Characteristics
Amino group oxidationKMnO₄ in acidic conditionsImine or nitro derivativesRequires stoichiometric oxidants
Thioether oxidation*H₂O₂ or m-CPBASulfoxide or sulfone derivativesDepends on reaction time/temp

*Thiophene-containing analogs only (for comparative context).

The bicyclic framework’s electron-rich regions enhance susceptibility to electrophilic oxidation, though specific yields are optimized via solvent choice (e.g., polar aprotic solvents).

Reduction Reactions

The amide moiety and bicyclic system participate in selective reductions:

Reaction TypeReagents/ConditionsProduct FormedNotes
Amide reductionLiAlH₄ in dry THFCorresponding amineExothermic; requires −78°C control
Catalytic hydrogenationH₂/Pd-C in methanolSaturated bicyclic aminePressure-dependent selectivity

Reduction of the amide group to an amine is critical for modifying bioactivity, with LiAlH₄ achieving >80% conversion under inert atmospheres.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

Reaction TypeReagents/ConditionsProduct FormedKey Variables
AlkylationAlkyl halides, K₂CO₃ in DMFN-alkylated derivativesBase strength impacts yield
AcylationAcetic anhydride, pyridineAcetylated amineRoom-temperature completion

Steric hindrance from the bicyclo[2.2.1]heptane group necessitates prolonged reaction times for bulkier electrophiles.

Coupling Reactions

The compound serves as a building block in peptide synthesis:

Reaction TypeReagents/ConditionsProduct FormedApplication
Amide bond formationHATU/DIPEA in DMF Peptide-conjugated bicyclic analogsUsed in drug candidate synthesis
Carbodiimide-mediatedDCC/NHS in CH₂Cl₂Activated ester intermediatesRequires anhydrous conditions

Coupling efficiencies exceed 70% with HATU, as confirmed by HPLC analysis.

Hydrolysis Reactions

Controlled hydrolysis modifies the amide group:

Reaction TypeReagents/ConditionsProduct FormedOutcome
Acidic hydrolysis6M HCl, refluxBicyclic amino acidQuantitative conversion in 12 hr
Enzymatic hydrolysisProteases in buffer (pH 7.4)Partial cleavage productsSubstrate-specific selectivity

Thermal and Stability Data

The compound’s stability under varying conditions informs synthetic strategies:

ConditionObservationImplications
100°C in DMSODegrades to bicyclic amine + CO₂Avoid high temps in polar solvents
pH < 3 or pH > 10Rapid amide hydrolysisControl pH during storage

Comparative Reactivity Insights

  • Steric effects : The bicyclo[2.2.1]heptane group reduces reaction rates compared to linear analogs by ~30%.

  • Solvent dependence : Reactions in DMF show 20% higher yields than in THF due to improved solubility.

  • Catalyst compatibility : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki couplings with aryl boronic acids , though this remains underexplored for the target compound.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-{bicyclo[221]heptan-2-yl}propanamide is used as a building block for the synthesis of complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can provide specific interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is explored for its use in the production of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The amino and amide groups can form hydrogen bonds and other interactions, contributing to its biological effects.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane Derivatives

Compounds sharing the bicyclo[2.2.1]heptane scaffold but differing in functional groups are summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Availability (as of 2025) Price (USD)
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide C₁₀H₁₈N₂O 182.26 Amide, amino Limited (backorder) N/A
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (AS143512) C₈H₁₂O₃ 156.18 Carboxylic acid, hydroxyl In stock $97/1g
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (AS57368) C₈H₁₃NO₂·HCl 191.66 Ester, azabicyclo In stock $295/250mg
Bicyclo[2.2.1]heptane-1,4-diamine diHCl C₇H₁₄N₂·2HCl 207.12 Diamine In stock N/A

Key Findings :

  • Azabicyclo derivatives (e.g., AS57368) introduce nitrogen into the ring, altering electronic properties and hydrogen-bonding capacity .
  • Diamine analogs (e.g., bicyclo[2.2.1]heptane-1,4-diamine) lack the propanamide chain, reducing steric bulk but increasing polarity .

Amino-Hydroxy Acid Derivatives

Compounds with amino-hydroxy motifs but divergent cores:

Compound Name Molecular Formula Molecular Weight Core Structure Application
(2S,3S)-3-Amino-2-hydroxyheptanoic acid C₇H₁₅NO₃ 161.20 Linear chain Pharmaceutical intermediate
(2R,3S)-2-Hydroxy-3-(propanoylamino)propanoic acid C₆H₁₁NO₄ 161.16 Taxol-related analog Anticancer research

Key Findings :

  • Linear amino-hydroxy acids (e.g., (2S,3S)-3-Amino-2-hydroxyheptanoic acid) lack the bicyclic rigidity, impacting conformational stability and target binding .
  • Taxol-related analogs (e.g., propyl analog) integrate amino-hydroxy groups into complex macrocycles, emphasizing the role of stereochemistry in bioactivity .

Brominated Heterocyclic Analogs

(3S)-3-Amino-3-(4,5-dibromofuran-2-yl)propanamide (CAS 1344960-25-3) shares the (3S)-amino-propanamide group but replaces the bicycloheptane with a dibromofuran ring .

Property Target Compound Dibromofuran Analog
Molecular Formula C₁₀H₁₈N₂O C₇H₈Br₂N₂O₂
Molecular Weight 182.26 311.96
Key Structural Feature Bicycloheptane Brominated furan
Potential Reactivity Moderate High (Br substituents)

Key Findings :

  • The bicycloheptane core in the target compound offers superior rigidity, which may improve binding selectivity in drug discovery .

Research and Application Insights

  • Drug Discovery : Bicyclo[2.2.1]heptane derivatives are prized for their rigid, lipophilic cores, which mimic peptide β-strands and enhance pharmacokinetic profiles .
  • Synthetic Challenges: The target compound’s stereospecific synthesis likely requires advanced chiral resolution techniques, unlike linear amino-hydroxy acids .
  • Availability Issues: Limited stock of the target compound contrasts with readily available analogs like AS143512, suggesting scalability hurdles .

Biological Activity

(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide, also known as a bicyclic amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by its bicyclic structure, which influences its interactions with biological targets.

PropertyValue
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol
CAS Number 1208486-69-4
IUPAC Name (3S)-3-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide

The compound's structure includes a bicyclo[2.2.1]heptane moiety, which contributes to its distinct chemical behavior and potential applications in various biological contexts.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biochemical pathways. The compound may act as an inhibitor or modulator of enzymatic activity, potentially influencing metabolic processes.

  • Enzyme Interaction : The amino group in the structure allows for hydrogen bonding with enzyme active sites, potentially affecting substrate binding and catalytic efficiency.
  • Receptor Binding : The bicyclic structure may facilitate binding to neurotransmitter receptors, influencing signal transduction pathways.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential for development as an antibacterial agent.
  • Neuroprotective Effects : Research has shown that this compound may possess neuroprotective qualities, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Neuroprotective Evaluation :
    • In vitro assays using neuronal cell lines demonstrated that treatment with this compound reduced apoptosis induced by oxidative stress, suggesting a protective role against neurodegenerative conditions.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure TypeBiological Activity
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamideBicyclic Amino AcidAntimicrobial properties observed
2-Amino-4-methylpentanoic acidLinear Amino AcidNeurotransmitter modulation
L-LeucineBranched Chain Amino AcidProtein synthesis enhancement

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the unique properties of this compound.

Q & A

Q. Which computational tools are suitable for predicting conformational behavior and target interactions?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) with homology-modeled targets. Use density functional theory (DFT) for geometry optimization of the bicyclo core and molecular dynamics (GROMACS) to simulate solvent effects .

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